molecular formula C12H17BFNO4 B2617058 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid CAS No. 2377609-67-9

4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid

Cat. No.: B2617058
CAS No.: 2377609-67-9
M. Wt: 269.08
InChI Key: SLNXRRNKDOKEGZ-UHFFFAOYSA-N
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Description

4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid is an organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (BOC) protected methylamino group attached to a phenyl ring. The BOC group is commonly used to protect amines during chemical reactions, making this compound a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid typically involves multiple steps. One common method starts with the fluorination of a phenylboronic acid derivative. The resulting fluorophenylboronic acid is then subjected to a reaction with N-BOC-N-methylamine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products:

    Substitution Reactions: Various substituted phenylboronic acids.

    Coupling Reactions: Biaryl compounds.

    Deprotection Reactions: Free amines.

Scientific Research Applications

4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of boron-containing compounds for biological assays and imaging.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atom enhances the compound’s stability and bioavailability, while the BOC-protected amine allows for selective deprotection and further functionalization.

Comparison with Similar Compounds

  • 4-(N-BOC-N-Methylamino)-2-chlorophenylboronic acid
  • 4-(N-BOC-N-Methylamino)-2-bromophenylboronic acid
  • 4-(N-BOC-N-Methylamino)-2-iodophenylboronic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.
  • Reactivity: The fluorinated compound exhibits different reactivity patterns in substitution and coupling reactions, often leading to higher yields and selectivity.
  • Applications: While all these compounds are valuable in organic synthesis, the fluorinated derivative is particularly favored in medicinal chemistry due to its enhanced stability and bioavailability.

Properties

IUPAC Name

[2-fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15(4)8-5-6-9(13(17)18)10(14)7-8/h5-7,17-18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNXRRNKDOKEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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